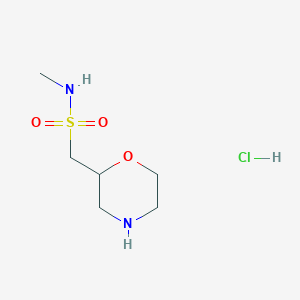
2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to a trihydroindole core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration: The nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The formation of the trihydroindole core through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl group can be replaced with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aluminum chloride, ferric chloride.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution of the bromine atom.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Biological Studies: Used as a probe to study the interaction of indole derivatives with biological targets.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Pharmaceutical Industry: Explored as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one
- 2-(4-Fluorophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one
- 2-(4-Methylphenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one
Uniqueness
2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1-(3-nitrophenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)23(20)16-3-2-4-17(11-16)24(26)27/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYCNUXYYDFBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)



![Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B3010406.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)
